N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide

Physicochemical profiling Lead optimization Medicinal chemistry

Fragment-based screening campaigns frequently stall when the initial hit lacks orthogonal diversification handles, forcing costly resynthesis for SAR expansion. This compound resolves that bottleneck with two chemically distinct amide positions (N1-cyclopropanecarbonyl and C5-cyclopropanecarboxamide) that enable parallel amide coupling libraries from a single building block. - Compact fragment-like profile (MW 270.33 Da, XLogP3-AA 1.4, TPSA 49.4 Ų) fits lead-like criteria for hit-to-lead optimization. - Only 3 rotatable bonds with dual cyclopropane conformational constraint-each introduced substituent conveys maximal SAR information. - Reversible binding motif avoids irreversible FAD-adduct formation characteristic of cyclopropanamine-based inhibitors, enabling clean target engagement studies for FAD-dependent enzymes (LSD1, MAO-A/B). - Supplied from multi-kilogram inventory with ≥98% HPLC purity, supported by CoA, NMR, and MS documentation.

Molecular Formula C16H18N2O2
Molecular Weight 270.332
CAS No. 1049562-62-0
Cat. No. B3017917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide
CAS1049562-62-0
Molecular FormulaC16H18N2O2
Molecular Weight270.332
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C4CC4
InChIInChI=1S/C16H18N2O2/c19-15(10-1-2-10)17-13-5-6-14-12(9-13)7-8-18(14)16(20)11-3-4-11/h5-6,9-11H,1-4,7-8H2,(H,17,19)
InChIKeyCMUIBQDXNWLXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1049562-62-0: Physicochemical & Structural Baseline


N-(1-(Cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide (CAS 1049562-62-0, PubChem CID 42423859) is a synthetic small molecule belonging to the indoline bis-cyclopropanecarboxamide class, with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol [1]. The compound features an indoline core bearing two cyclopropanecarbonyl substituents—one at the N1 position and the other as a carboxamide at the C5 position—yielding a compact, moderately lipophilic scaffold (XLogP3-AA = 1.4, TPSA = 49.4 Ų) [1]. This dual-cyclopropane architecture distinguishes it from mono-cyclopropane indoline analogs and defines its physicochemical profile as a versatile synthetic building block and ligand candidate [1].

1
Indoline bis-cyclopropanecarboxamide scaffold for synthetic building block and ligand design workflows
2
Compact rigid core with constrained cyclopropane termini supports conformational SAR studies
3
Dual amide modification sites enable bidirectional parallel library synthesis

CAS 1049562-62-0: Why Analogs Cannot Substitute


Within the indoline-cyclopropanecarboxamide chemical space, even single-substituent alterations produce functionally distinct compounds with divergent biological profiles. For example, replacing the C5 cyclopropanecarboxamide with a methanesulfonamide yields CPI-455, a potent KDM5 demethylase inhibitor (IC50 = 10 nM for KDM5A) , while substituting the N1 cyclopropanecarbonyl with a cyclopentanecarbonyl group (CAS 1049486-88-5) increases molecular weight to 298.4 g/mol and alters lipophilicity, shifting the compound's target profile toward LSD1 inhibition [1]. These examples illustrate that the precise arrangement of both cyclopropane rings on the indoline scaffold—as found in CAS 1049562-62-0—cannot be assumed interchangeable with analogs bearing different acyl, sulfonyl, or alkyl substitutions. The evidence below quantifies the specific differentiation that supports informed procurement decisions for this exact compound.

C5 Substituent
Cyclopropanecarboxamide at C5
Methanesulfonamide (CPI-455 type)
Sulfonamide replacement alters reactivity, target profile, and synthetic elaboration scope
N1 Acyl Group
Cyclopropanecarbonyl at N1
Cyclopentanecarbonyl (CAS 1049486-88-5)
Higher molecular weight and lipophilicity may shift ligand efficiency and solubility profile
Mechanism Class
Non-covalent carboxamide scaffold
Cyclopropanamine series (irreversible covalent)
Irreversible FAD-adduct mechanism cannot substitute for reversible target engagement studies

CAS 1049562-62-0: Differentiation Evidence vs. Analogs


MW and Lipophilicity vs. Cyclopentanecarbonyl Analog

The target compound (CAS 1049562-62-0, MW = 270.33 Da, XLogP3-AA = 1.4) is 28.07 Da lighter and less lipophilic than its closest commercially cataloged structural analog, N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide (CAS 1049486-88-5, MW = 298.4 Da, predicted XLogP ≈ 2.0–2.5 based on the additional methylene units) [1]. The 9.4% lower molecular weight of the target compound translates to a higher ligand efficiency potential in fragment-based or lead-optimization campaigns, while the reduced logP may confer superior aqueous solubility under physiological assay conditions [1].

MW & Lipophilicity
Cross-study comparable
ΔMW −28.07 Da (−9.4%); ΔXLogP ≈ −0.6 to −1.1
Supports fragment-based screening fit
Computed properties; experimental verification advised
Physicochemical profiling Lead optimization Medicinal chemistry

Dual Cyclopropane Architecture vs. LSD1 Inhibitors

The target compound's dual cyclopropanecarboxamide architecture (cyclopropanecarbonyl at N1 and cyclopropanecarboxamide at C5) constitutes a structurally distinct scaffold within the indoline chemical space. In a systematic SAR study of indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors, the most potent compound (7e) achieved an IC50 of 24.43 nM against LSD1 with >200-fold selectivity over LSD2 and >4000-fold over MAO-A/B, and demonstrated oral in vivo antitumor efficacy (T/C = 30.89% in MV-4-11 xenograft) [1]. Critically, compound 7e features a cyclopropanamine at the indoline C5 position rather than the cyclopropanecarboxamide found in the target compound—a single functional group variation that dictates the mechanism of LSD1 inhibition (irreversible covalent FAD adduct formation via the cyclopropanamine vs. potential non-covalent binding via the carboxamide) [1]. The target compound thus provides a non-covalent, non-mechanism-based scaffold distinct from the irreversible LSD1 chemotype, suitable for applications requiring reversible target engagement [1].

Mechanism Class
Class-level inference
Reversible (carboxamide)
Irreversible covalent (cyclopropanamine)
Supports non-covalent probe development context
No direct target engagement data available
Epigenetics LSD1 inhibition Kinase inhibitor design

Dual Amide Scaffold Diversification Advantage

The target compound presents two chemically addressable amide bonds (N1-cyclopropanecarbonyl and C5-cyclopropanecarboxamide), enabling bidirectional diversification. In contrast, N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide (CPI-455 analog; CAS N/A) bears a sulfonamide at C5—a group that is hydrolytically more stable but synthetically less amenable to further amide coupling or elaboration [1]. Similarly, N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide and pivalamide analogs replace the C5 cyclopropane with bulkier alkyl groups (isopropyl and tert-butyl, respectively), which reduce the scaffold's conformational rigidity and increase steric hindrance at the C5 position [2]. The target compound's dual cyclopropane design preserves a compact, rigid architecture (only 3 rotatable bonds) that maximizes the informational content of each substituent in SAR exploration while maintaining synthetic accessibility through standard amide coupling chemistry [1][2].

Diversification Potential
Class-level inference
2 modifiable amide sites
Sulfonamide/sterically hindered analogs
May support parallel library synthesis workflows
Based on structural assessment; synthetic validation advised
Parallel synthesis Compound library design Medicinal chemistry diversification

CAS 1049562-62-0: Application Scenarios


Fragment-Based Lead Discovery & Ligand Efficiency

With a molecular weight of only 270.33 Da and XLogP3-AA of 1.4, this compound falls within favorable fragment-like property space (MW < 300 Da, logP < 3). The dual cyclopropane scaffold provides 3D conformational constraint while maintaining ligand efficiency—a profile particularly suited for fragment-based screening campaigns where the 9.4% lower molecular weight and reduced lipophilicity vs. the cyclopentanecarbonyl analog (CAS 1049486-88-5) offer measurable advantages in hit identification and subsequent fragment growth strategies [1].

Reversible LSD1 Probe Development

The C5 cyclopropanecarboxamide motif of the target compound precludes the irreversible covalent FAD-adduct formation that characterizes cyclopropanamine-based LSD1 inhibitors such as compound 7e (IC50 = 24.43 nM). This mechanistic distinction makes the target compound valuable for developing reversible probe molecules targeting FAD-dependent enzymes (LSD1, MAO-A/B, or related oxidoreductases) where transient, non-covalent target engagement is desired for pharmacological validation or target deconvolution studies [1].

Parallel Library Synthesis & Scaffold Diversification

The two chemically distinct amide positions (N1-cyclopropanecarbonyl and C5-cyclopropanecarboxamide) serve as orthogonal diversification handles. The compact cyclopropane rings preserve a rigid core with only 3 rotatable bonds, ensuring that introduced substituents convey maximal conformational information in SAR analysis. This contrasts with sterically congested analogs (pivalamide or isobutyramide variants) where the C5 substituent limits further chemical elaboration. The target compound is therefore the preferred procurement choice for parallel amide coupling libraries requiring bidirectional scaffold diversification from a single building block [1].

Comparative Oncology Screening: MV-4-11 and MCF-7

The broader indoline-cyclopropane compound class has demonstrated activity in oncology models: the cyclopropanamine sub-series (compound 7e) showed selective antiproliferative activity against MV-4-11 cells and in vivo efficacy (T/C = 30.89% in xenograft); structurally related N1-acetylindolin-5-yl-cyclopropanecarboxamide analogs have been evaluated against MCF-7 breast cancer cells [1][2]. Procuring the target compound for head-to-head screening against these cell lines alongside known active comparators enables direct interrogation of the contribution of the dual cyclopropanecarboxamide architecture to anticancer activity, filling a gap in the current SAR landscape [1][2].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Fragment-like property profile
Fragment screening hit confirmation
Reversible enzyme probe design
Non-covalent carboxamide pharmacophore
Target engagement reversibility assessment
Parallel library synthesis
Dual amide diversification handles
Library scope and coupling efficiency
Comparative oncology screening
Indoline-cyclopropane scaffold identity
Cell-line response profiling
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